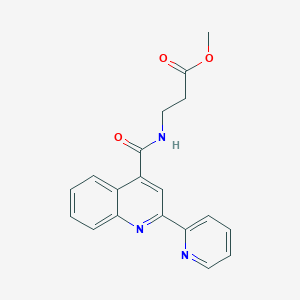![molecular formula C16H20N2O3 B7513864 Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone involves its ability to bind to dopamine receptors in the brain. This binding activity results in the regulation of dopamine levels in the brain, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function and decreased symptoms of neurological disorders. It has also been shown to have anxiolytic effects, reducing anxiety levels in individuals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone in lab experiments include its unique structure and potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its complex synthesis process and potential toxicity concerns.
Orientations Futures
There are various future directions for the study of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone. One potential direction is the further study of its potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the development of new synthesis methods for this compound that are more efficient and less toxic. Additionally, the study of the biochemical and physiological effects of this compound may lead to the development of new drugs with improved efficacy and reduced side effects.
Méthodes De Synthèse
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of cyclopropylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the intermediate product with methanesulfonyl chloride, resulting in the formation of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone has shown potential applications in the field of medicinal chemistry. This compound has been studied for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-6-4-13(5-7-14)16(20)18-10-8-17(9-11-18)15(19)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLYMEFMIIULKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)


![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)


![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)
